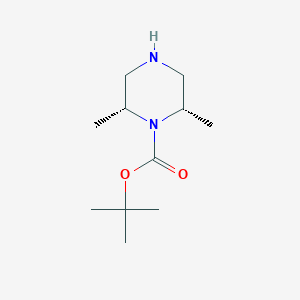![molecular formula C8H6N2O B060937 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile CAS No. 193605-61-7](/img/structure/B60937.png)
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile
Overview
Description
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound . It has attracted increasing attention due to various types of biological activity that have been observed for these fused heterocyclic systems .
Synthesis Analysis
The synthesis of 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile is characterized by a fused pyridine ring . The structural moiety of 2,3-dihydrofuro[2,3-b]-pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile include a double reduction and double heterocyclization . Structures of type A are formed in situ by the reactions of substrates containing amino or hydroxy groups with derivatives of malononitrile dimer .Scientific Research Applications
Synthesis of derivatives :
- Double Reduction and Double Heterocyclization : A study demonstrated the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles through the reaction of certain malononitriles with an excess of sodium borohydride. This process involved the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings (Belikov et al., 2018).
Optical and Junction Characteristics :
- Pyrazolo Pyridine Derivatives : Two pyridine derivatives were prepared and characterized using various techniques. The thermal, structural, optical, and diode characteristics of these derivatives were reported. It was found that thin films of these compounds deposited onto p-Si substrates could be used for fabricating heterojunctions with potential applications as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Device Characterization :
- Pyrazolo[4,3-b] Pyridine Derivatives : Two pyrazolo[4,3-b] pyridine derivatives were synthesized and their thermal stability, polycrystalline structure, and optical properties were analyzed. Devices based on these materials exhibited rectification behavior, and one showed potential as a photovoltaic property under illumination conditions (El-Menyawy, Zedan, & Nawar, 2019).
Structural Analysis :
- Synthesis and Crystal Structure Determination : The synthesis and crystal structure of certain derivatives were explored, providing insights into the molecular configuration and bond lengths, which are crucial for understanding their chemical behavior and potential applications (Moustafa & Girgis, 2007).
Medicinal and Biological Properties :
- Azafluorene Derivatives as Inhibitors of SARS CoV-2 RdRp : The synthesis, physicochemical, quantum chemical modeling, and molecular docking analysis of azafluorene derivatives were conducted. These derivatives were evaluated as potential inhibitors of SARS CoV-2 RdRp, demonstrating the compound's potential in medicinal and biological applications (Venkateshan et al., 2020).
Other Applications :
- Polycyclic N-Heterocyclic Compounds : Synthesis and evaluation of compounds for their antiplatelet aggregation activity were explored, indicating the potential use of these compounds in therapeutic settings (Okuda, Nikaido, Hirota, & Sasaki, 2013).
properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFCIOGTUACBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



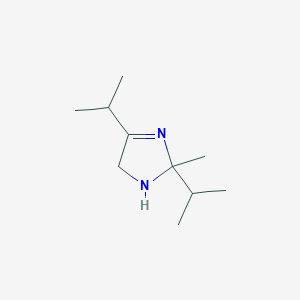
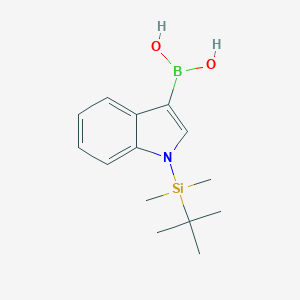
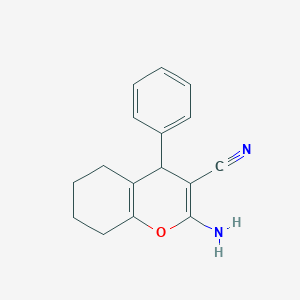
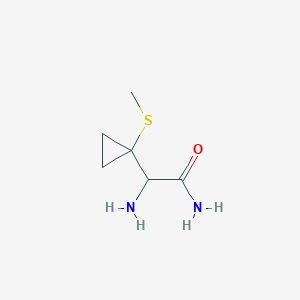
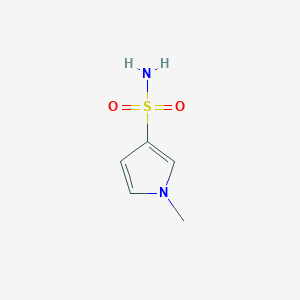
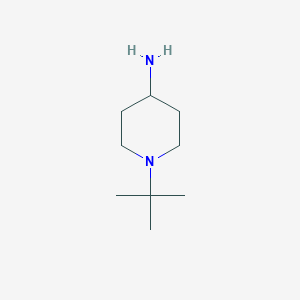
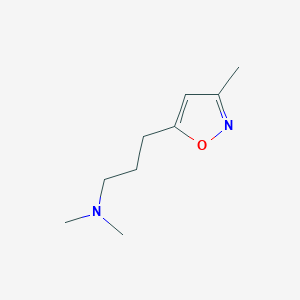
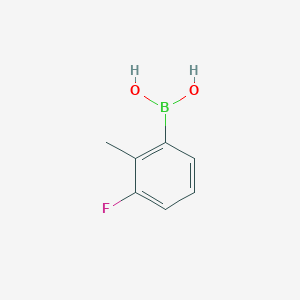
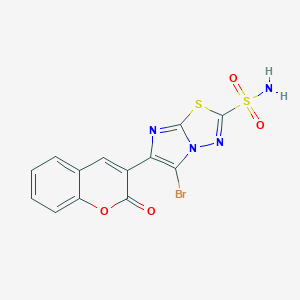
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
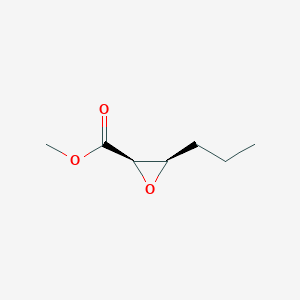
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)

